{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol
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Overview
Description
{1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is a chemical compound with a complex structure that includes a nitrobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol typically involves the reaction of 1-methylimidazole with 4-nitrobenzyl chloride in the presence of a suitable base. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
{1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the imidazole ring play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole-based compounds with different substituents.
Nitrobenzyl derivatives: Compounds containing the nitrobenzyl group in different chemical environments.
Uniqueness: {1-Methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-14-11(7-16)6-13-12(14)19-8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUNTRWMLDDKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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